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Quantitative Comparison of 3-oxo-C6-HSL Specificity

The table below summarizes key quantitative parameters for 3-oxo-C6-HSL interaction with LuxR-type

receptor proteins from different species, based on experimental data.

Receptor Protein /
Bacterial Species

Dissociation
Constant (Kd) /
Catalytic
Efficiency
(kcat/Km)

Key Experimental Findings
on Specificity

Context /
Experimental System

CarR (from Erwinia
carotovora) [1]

Kd = 1.8 μM [1] Binds 3-oxo-C6-HSL with a

stoichiometry of 2 molecules
per protein dimer. HSL

binding facilitates protein
multimerization and DNA

binding [1].

In vitro binding assays

using purified His6-
tagged CarR protein

[1].

LuxRES114 (from

Vibrio fischeri ES114)
[2]

Model-derived Kd
= 14.9 nM [2]

Exhibits higher sensitivity and

significantly stronger affinity
for 3-oxo-C6-HSL compared

to the MJ1 strain variant [2].

In vivo model fitting of

luminescence
response in

engineered V. fischeri
(luxI/ainS deficient) [2].
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Receptor Protein /
Bacterial Species

Dissociation
Constant (Kd) /
Catalytic
Efficiency
(kcat/Km)

Key Experimental Findings
on Specificity

Context /
Experimental System

LuxRMJ1 (from Vibrio
fischeri MJ1) [2]

Model-derived Kd
= 419 nM [2]

Lower baseline affinity for 3-
oxo-C6-HSL. A single T33A

mutation is a key change that
increases sensitivity [2].

In vivo model fitting of
luminescence

response in
engineered V. fischeri
(luxI/ainS deficient) [2].

SsoPox (Lactonase

from Sacharrolobus
solfataricus) [3]

kcat/Km = 2.35
(±0.25) x 10²
M⁻¹s⁻¹ (for SsoPox

V82I variant) [3]

Engineered lactonase

enzyme that degrades 3-oxo-
C6-HSL, demonstrating a low

catalytic efficiency for this
substrate [3].

In vitro kinetic analysis

of purified lactonase
enzymes against

various AHLs [3].

GcL (Lactonase from
Parageobacillus
caldoxylosilyticus) [3]

kcat/Km = 1.64 x
10⁴ M⁻¹s⁻¹ [3]

A lactonase with broad
substrate specificity and

significantly higher
degradation activity against

3-oxo-C6-HSL than SsoPox
[3].

In vitro kinetic analysis
of purified lactonase

enzymes against
various AHLs [3].

Key Experimental Protocols for Specificity Analysis

The quantitative data in the table above were derived from robust experimental methods. Here are the details

of the key protocols cited:

Fluorescence Quenching & DNA Binding Assays (for CarR) [1]:

Protein Purification: Recombinant His6-tagged CarR was expressed in E. coli and purified

from both soluble fractions and inclusion bodies, followed by refolding.
Equilibrium Binding: Binding affinity (Kd) was determined by measuring the quenching of

intrinsic protein fluorescence upon titration with increasing concentrations of 3-oxo-C6-HSL.
Functional Validation: DNA bandshift (electrophoretic mobility shift) assays were used to

confirm that ligand binding enabled CarR to form high-order complexes on its target DNA
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sequence.

In vivo Luminescence Modeling (for LuxR variants) [2]:

Strain Engineering: Native luxI and ainS genes were deleted in V. fischeri to prevent
endogenous AHL production. Tested luxR alleles were inserted back into the chromosome

under a constitutive promoter.
Dose-Response Measurement: Engineered strains were exposed to precise combinations of

externally added synthetic 3-oxo-C6-HSL and C8-HSL.
Data Fitting & Parameter Estimation: Population-average bioluminescence output data was

fitted to a competitive inhibition model where the two HSLs compete for binding to LuxR,
allowing for the estimation of dissociation constants (Kd) and cooperativity.

Kinetic Analysis of Quorum Quenching Enzymes [3]:

Enzyme Production: Lactonase variants were produced in E. coli and purified using methods
like immobilized metal affinity chromatography (IMAC).

Activity Measurement: Catalytic efficiency (kcat/Km) against 3-oxo-C6-HSL and other AHLs
was determined using Michaelis-Menten kinetics, typically by monitoring substrate depletion or

product formation over time.

Signaling Pathways and Specificity Mechanisms

The specificity of 3-oxo-C6-HSL is determined by its role in bacterial quorum sensing networks. The

following diagrams illustrate its function in a classic system and a key experimental workflow.
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3-oxo-C6-HSL in Vibrio fischeri Quorum Sensing

The diagram above shows the competitive binding mechanism in Vibrio fischeri, where 3-oxo-C6-HSL and

C8-HSL interact with the LuxR receptor [4] [2]. Specificity is determined by the receptor's binding pocket
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affinity, which varies even between closely related strains [2].

Engineered Bacterial Strain
(luxI/ainS deficient)

Add Synthetic 3-oxo-C6-HSL
(Controlled Concentration)

Incubate & Measure Output
(e.g., Luminescence, GFP)

Model Data to Quantify
Binding Parameters (Kd)

Click to download full resolution via product page

In vivo Specificity Assay Workflow

This workflow illustrates the core steps for quantifying 3-oxo-C6-HSL receptor interactions in vivo, as used

in LuxR studies [2]. Eliminating native synthases (luxI/ainS) is crucial for precise control over signal

molecule concentrations.

Research Implications and Conclusions

The data demonstrates that 3-oxo-C6-HSL specificity is not universal but highly context-dependent:

Strain-Specific Affinity: The same receptor (LuxR) from different strains of the same species (V.
fischeri) can have dramatically different binding affinities for 3-oxo-C6-HSL, differing by an order
of magnitude [2]. This highlights the importance of specifying the biological source in experimental

design.
Functional Specificity in Networks: In V. fischeri, 3-oxo-C6-HSL is not the sole signal. Its functional

specificity is shaped by its competitive interaction with C8-HSL for the LuxR binding pocket [4] [2].
The output depends on the ratio and concentration of both signals.
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Exploitation for Quorum Quenching: Enzymes like lactonases exhibit distinct substrate
specificities and catalytic efficiencies against 3-oxo-C6-HSL [3]. Engineering these enzymes to
improve their activity is a promising strategy for disrupting quorum sensing in pathogenic bacteria.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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